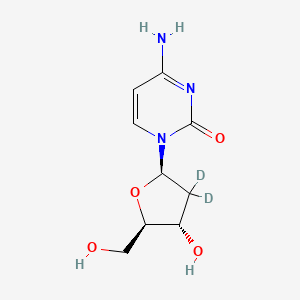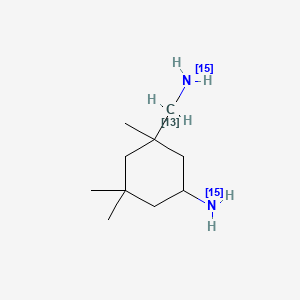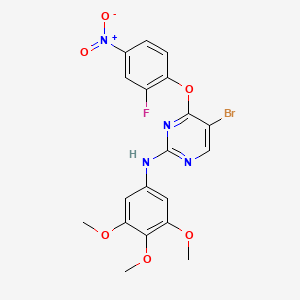
(N)-Methyl omeprazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N)-Methyl omeprazole-d3 is a deuterated form of omeprazole, a proton pump inhibitor widely used to treat conditions related to excessive stomach acid production, such as gastric ulcers and gastroesophageal reflux disease. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N)-Methyl omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve omeprazole in a suitable solvent, such as dimethyl sulfoxide.
- Add deuterated methyl iodide and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(N)-Methyl omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted omeprazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(N)-Methyl omeprazole-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of omeprazole.
Biology: Employed in studies investigating the biological effects of proton pump inhibitors on cellular processes.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile in treating acid-related disorders.
Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.
Mecanismo De Acción
(N)-Methyl omeprazole-d3 exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production. The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion.
Comparación Con Compuestos Similares
Similar Compounds
Omeprazole: The non-deuterated form of (N)-Methyl omeprazole-d3.
Esomeprazole: The S-isomer of omeprazole, which has a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar therapeutic use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism and distribution is critical.
Propiedades
Fórmula molecular |
C18H21N3O3S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/i3D3 |
Clave InChI |
RUGQJBJNYIHOIW-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)OC)N=C1S(=O)CC3=NC=C(C(=C3C)OC)C |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


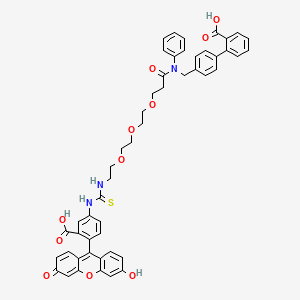
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
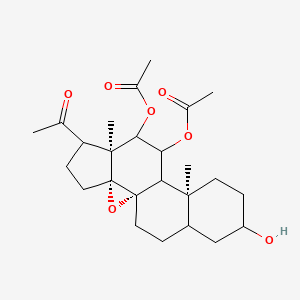
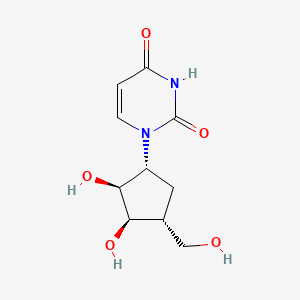
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

